molecular formula C12H20N2O3 B12772698 Pirbuterol, (R)- CAS No. 912804-60-5

Pirbuterol, (R)-

Cat. No.: B12772698
CAS No.: 912804-60-5
M. Wt: 240.30 g/mol
InChI Key: VQDBNKDJNJQRDG-LLVKDONJSA-N
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Description

Pirbuterol, ®-, also known as ®-6-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol, is a short-acting β2 adrenergic receptor agonist. It is primarily used as a bronchodilator in the treatment of asthma and other respiratory conditions. Pirbuterol is available as pirbuterol acetate in a breath-activated metered-dose inhaler .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pirbuterol, ®-, involves several steps, starting from pyridine derivatives. One common method includes the reaction of 3-hydroxypyridine with formaldehyde and a secondary amine, followed by reduction and subsequent reactions to introduce the tert-butylamino group .

Industrial Production Methods

Industrial production of Pirbuterol, ®-, typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Pirbuterol, ®-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Pirbuterol, ®-, can yield ketones or aldehydes, while reduction can regenerate the original alcohol .

Scientific Research Applications

Pirbuterol, ®-, has several scientific research applications:

Mechanism of Action

Pirbuterol, ®-, exerts its effects by stimulating β2 adrenergic receptors, leading to the activation of intracellular adenyl cyclase. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3’,5’-adenosine monophosphate (cAMP). Increased cAMP levels result in the relaxation of bronchial smooth muscle and inhibition of the release of mediators of immediate hypersensitivity from cells, particularly mast cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pirbuterol, ®-, is unique due to its specific β2 adrenergic receptor selectivity and its availability as a breath-activated metered-dose inhaler. This formulation provides ease of use and effective delivery of the medication to the lungs .

Properties

CAS No.

912804-60-5

Molecular Formula

C12H20N2O3

Molecular Weight

240.30 g/mol

IUPAC Name

6-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol

InChI

InChI=1S/C12H20N2O3/c1-12(2,3)13-6-11(17)8-4-5-10(16)9(7-15)14-8/h4-5,11,13,15-17H,6-7H2,1-3H3/t11-/m1/s1

InChI Key

VQDBNKDJNJQRDG-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)NC[C@H](C1=NC(=C(C=C1)O)CO)O

Canonical SMILES

CC(C)(C)NCC(C1=NC(=C(C=C1)O)CO)O

Origin of Product

United States

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